3H-Imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound belonging to the imidazopyridine family. It serves as a crucial building block in synthesizing various biologically active compounds, particularly those with potential applications in medicinal chemistry research. [, , , ]
3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula and a molecular weight of 163.13 g/mol. It is classified under the category of imidazo[4,5-b]pyridine derivatives, which are known for their biological activity and potential therapeutic applications. This compound is recognized as an impurity associated with the pharmaceutical agent Pazopanib, which is used in cancer treatment. The compound's CAS number is 97640-15-8, and it has several synonyms including 3H-imidazo[4,5-b]pyridine-2-carboxylic acid and Pazopanib Impurity 113 .
The synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid can be approached through various methods. One notable method involves the oxidation of 7-methyl-3H-imidazo[4,5-b]pyridine using potassium permanganate in an alkaline medium. The reaction typically requires sodium carbonate as a base and proceeds under controlled heating conditions to facilitate the conversion into the carboxylic acid. The reaction yields can vary, with reported efficiencies around 40% depending on the specific conditions employed .
The molecular structure of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid is characterized by its bicyclic imidazole and pyridine rings. The structural formula can be represented as follows:
3H-imidazo[4,5-b]pyridine-2-carboxylic acid participates in various chemical reactions typical of carboxylic acids and nitrogen-containing heterocycles. Notably, it can undergo:
The compound's reactivity profile allows it to serve as a building block for more complex organic syntheses, particularly in medicinal chemistry.
The biological activity of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid is primarily linked to its ability to inhibit certain kinases involved in inflammatory pathways. Specifically, it has been shown to inhibit Interleukin-1 Receptor Associated Kinases (IRAKs), which play a critical role in immune response regulation. This inhibition can lead to reduced inflammation and may offer therapeutic benefits in treating autoimmune diseases and certain cancers .
The compound has been classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride finds its primary applications in scientific research and development:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts aimed at developing new therapeutic agents.
The core imidazo[4,5-b]pyridine scaffold is typically constructed through acid-catalyzed condensation between 2,3-diaminopyridine derivatives and carbonyl sources (aldehydes or carboxylic acids). A common route involves reacting 2-amino-3-nitropyridine with aldehydes under reducing conditions, followed by cyclodehydrogenation to form the fused bicyclic system. Modifications include using orthoesters as carbonyl sources, yielding ester intermediates that facilitate downstream functionalization. The cyclization efficiency depends critically on electronic effects: electron-withdrawing groups (e.g., nitro, cyano) at the pyridine C5 position enhance electrophilicity, promoting nucleophilic attack by imidazole nitrogen. Patent data indicates optimized routes achieving >85% yield via microwave-assisted condensation, reducing reaction times from 12 hours to <30 minutes [1] [6].
Post-cyclization carboxylation employs directed metalation strategies. The C2 position's inherent electron deficiency allows lithiation at -78°C using n-butyllithium, followed by quenching with solid CO₂ to introduce the carboxylic acid group. Alternative approaches include hydrolysis of pre-existing nitrile or ester moieties at C2. For instance, 2-cyanoimidazo[4,5-b]pyridine undergoes acidic hydrolysis (6M HCl, 110°C, 8h) to yield the target carboxylic acid. Yields range from 70-92%, with purity >98% confirmed by HPLC [7].
Hydrochloride salt formation proceeds via titration of the free base in anhydrous solvents. The carboxylic acid group first undergoes deprotonation (e.g., with NaOH), forming a water-soluble sodium salt. Subsequent addition of stoichiometric HCl (1.0–1.2 equivalents) in isopropanol induces precipitation. Critical parameters include:
Solvent polarity significantly impacts crystal morphology and stability:
Table 1: Solvent Effects on Hydrochloride Salt Properties
Solvent System | Crystal Yield (%) | Purity (%) | *Stability (mo) |
---|---|---|---|
Ethanol/water (9:1) | 88 | 99.5 | >12 |
Isopropanol | 92 | 99.2 | >12 |
Acetonitrile | 75 | 98.1 | 6 |
Tetrahydrofuran | 68 | 97.3 | 3 |
**Stability: Time until ≤5% degradation at 25°C/60% RH
Aqueous ethanol (≥90% ethanol) minimizes hydrate formation, while aprotic solvents (e.g., acetonitrile) yield solvated crystals prone to desolvation. Salt stability correlates with water content; Karl Fischer titration confirms optimal levels at <0.5% w/w .
Ball-milling techniques enable catalyst-free cyclization. Equimolar mixtures of 2,3-diaminopyridine and glyoxylic acid undergo condensation upon mechanical grinding (30 Hz, 60 min), directly yielding the carboxylic acid derivative. This eliminates solvent waste and reduces energy input by 90% compared to reflux methods. Yields reach 89% with 97% purity, though scale-up remains challenging beyond 100g batches [6].
Heterogeneous acid catalysts (e.g., zeolite Beta or sulfonated carbon) enable recyclable condensation systems:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: